

# Analytical methods for 6-Ethylchroman-4-one characterization

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## Compound of Interest

Compound Name: 6-Ethylchroman-4-one

Cat. No.: B2798518

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An Application Guide to the Analytical Characterization of **6-Ethylchroman-4-one**

## Abstract

This comprehensive application note provides a detailed framework for the analytical characterization of **6-Ethylchroman-4-one** (CAS No. not readily available, Molecular Formula:  $C_{11}H_{12}O_2$ , Molecular Weight: 176.21 g/mol). Designed for researchers, scientists, and professionals in drug development, this guide moves beyond procedural lists to explain the causality behind methodological choices. We present a multi-technique approach encompassing spectroscopic and chromatographic methods to ensure unambiguous structural confirmation, purity assessment, and quantification. Each protocol is designed as a self-validating system, grounded in established scientific principles and regulatory standards, to provide a robust and reliable characterization strategy.

## Introduction and Physicochemical Profile

**6-Ethylchroman-4-one** is a heterocyclic compound featuring a chromanone core. The chroman-4-one scaffold is prevalent in a variety of biologically active molecules and serves as a crucial intermediate in the synthesis of novel pharmaceutical agents, including potential inhibitors of enzymes like Sirtuin 2 (SIRT2).<sup>[1][2][3]</sup> Its characterization is a critical step in quality control and drug discovery pipelines, demanding a rigorous and multi-faceted analytical approach.

The primary objective of this guide is to provide an integrated strategy for the complete analytical characterization of **6-Ethylchroman-4-one**. This involves confirming its molecular structure, identifying and quantifying impurities, and establishing its overall purity profile.

Table 1: Physicochemical Properties of **6-Ethylchroman-4-one**

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>2</sub>	
Molecular Weight	176.21 g/mol	
Appearance	Solid	[4]
SMILES String	O=C1C2=CC(CC)=CC=C2OC1	
InChI Key	RIOPQFHGBYBLIQ-UHFFFAOYSA-N	

## Unambiguous Structural Elucidation: A Spectroscopic Approach

The foundational step in characterizing any new or synthesized compound is the unambiguous confirmation of its molecular structure. This is best achieved by combining several spectroscopic techniques, each providing a unique piece of the structural puzzle.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both <sup>1</sup>H and <sup>13</sup>C NMR are essential for the complete structural assignment of **6-Ethylchroman-4-one**. The chemical shifts are sensitive to the electronic environment of each nucleus, allowing for precise mapping of the molecule's connectivity.[5][6]

- **Sample Preparation:** Accurately weigh 5-10 mg of the **6-Ethylchroman-4-one** sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>). Ensure the sample is fully dissolved.

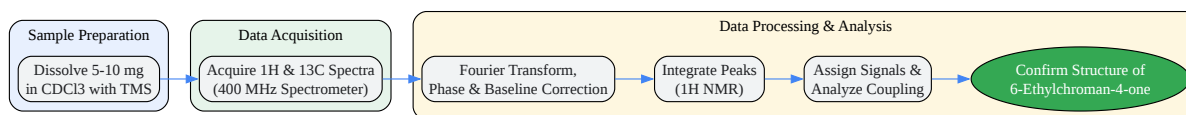
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a  $30\text{--}45^\circ$  pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

The following table outlines the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **6-Ethylchroman-4-one**, based on established substituent effects in chromanone and benzene systems.<sup>[5][6][7]</sup>

Table 2: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for **6-Ethylchroman-4-one** (in  $\text{CDCl}_3$ )

Atom Position(s)	Predicted $^1\text{H}$ Shift ( $\delta$ , ppm)	Multiplicity	Integration	Predicted $^{13}\text{C}$ Shift ( $\delta$ , ppm)
Ethyl Group				
-CH <sub>2</sub> -	~2.65	Quartet (q)	2H	~28.5
-CH <sub>3</sub>	~1.25	Triplet (t)	3H	~15.5
Heterocyclic Ring				
C2-H <sub>2</sub>	~4.50	Triplet (t)	2H	~67.0
C3-H <sub>2</sub>	~2.80	Triplet (t)	2H	~37.0
C4 (C=O)	-	-	-	~192.0
Aromatic Ring				
C5-H	~7.70	Doublet (d)	1H	~127.5
C7-H	~7.30	Doublet of Doublets (dd)	1H	~121.0
C8-H	~6.90	Doublet (d)	1H	~117.5
Quaternary Carbons				
C4a	-	-	-	~121.5
C6	-	-	-	~138.0
C8a	-	-	-	~162.0

Causality: The downfield shift of the C5-H proton (~7.70 ppm) is due to the deshielding effect of the adjacent carbonyl group. The protons on the heterocyclic ring (C2-H<sub>2</sub> and C3-H<sub>2</sub>) appear as triplets due to coupling with each other. The ethyl group protons exhibit a characteristic quartet-triplet pattern.



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*NMR analysis workflow for structural confirmation.*

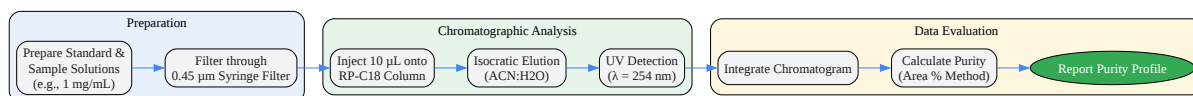
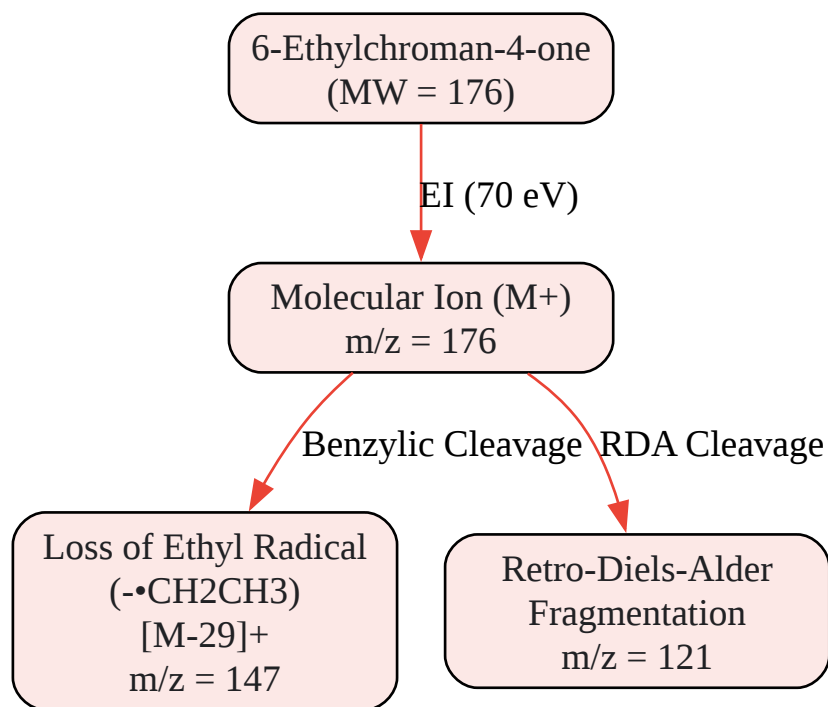
## Mass Spectrometry (MS)

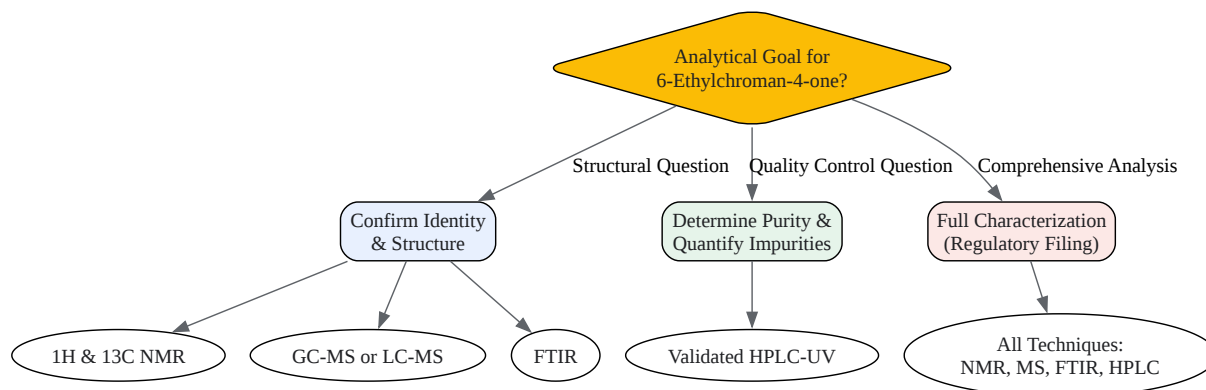
Mass spectrometry is indispensable for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis.[8][9] For a molecule like **6-Ethylchroman-4-one**, coupling a chromatographic separation technique with MS (GC-MS or LC-MS) is ideal for analyzing it within a complex mixture.

In electron-impact mass spectrometry (EI-MS), the molecular ion ( $M^{+\cdot}$ ) is formed when a high-energy electron removes an electron from the molecule.[8][10] This radical cation is often unstable and fragments in predictable ways. For **6-Ethylchroman-4-one**, key fragmentations are expected to occur via cleavage of the ethyl group and through retro-Diels-Alder (RDA) reactions within the heterocyclic ring, a common pathway for chromone systems.[11]

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
- GC Conditions:
  - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
  - Injector Temperature: 250 °C.
  - Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
  - Ion Source: Electron Impact (EI) at 70 eV.
  - Source Temperature: 230 °C.
  - Mass Range: Scan from m/z 40 to 400.
- Molecular Ion ( $M^{+\cdot}$ ): The most critical peak will be the molecular ion peak at m/z = 176, confirming the molecular weight.
- Key Fragments:
  - m/z = 147: Loss of the ethyl group ( $[M-29]^+$ ) via benzylic cleavage, resulting in a stable cation. This is often a prominent peak.
  - m/z = 121: Resulting from a retro-Diels-Alder fragmentation, a characteristic pathway for this ring system.





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